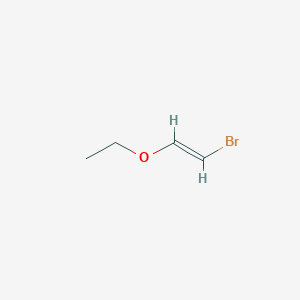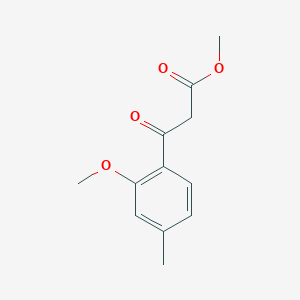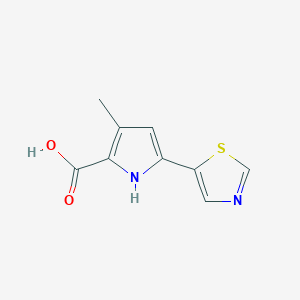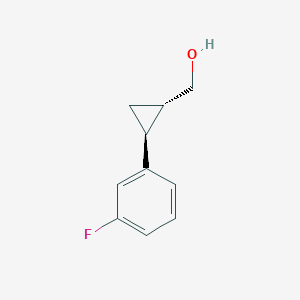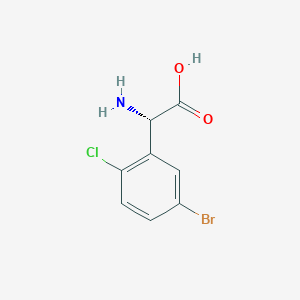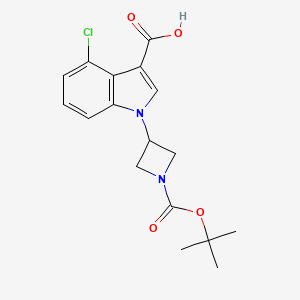
1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an indole core, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring and the indole core separately, followed by their coupling under specific reaction conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Synthesis of Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis, depending on the desired substitution pattern.
Coupling Reaction: The azetidine ring and the indole core are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the final product. The reaction conditions typically involve an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the coupling reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing alternative solvents and catalysts.
Chemical Reactions Analysis
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: This compound features a similar azetidine ring but lacks the indole core and the chloro substituent.
1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole core instead of an indole core, with similar Boc protection and azetidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features an acetic acid moiety instead of the indole core, with similar Boc protection and azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19ClN2O4 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-chloro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(2,3)24-16(23)19-7-10(8-19)20-9-11(15(21)22)14-12(18)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,22) |
InChI Key |
OXCKOWGZIXMHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)

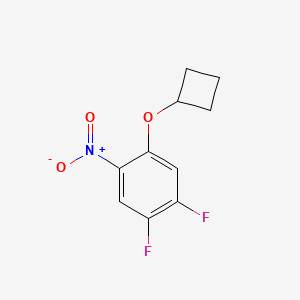
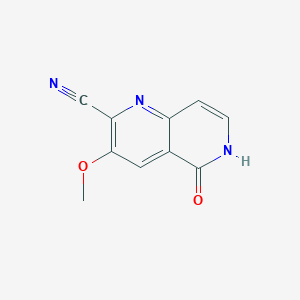
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

